molecular formula C8H9NO3S B8308256 (2-Acetylthiazol-4-yl)methyl acetate

(2-Acetylthiazol-4-yl)methyl acetate

Cat. No.: B8308256
M. Wt: 199.23 g/mol
InChI Key: HAWACLZYEQSAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Acetylthiazol-4-yl)methyl acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 2-acetyl-thiazol-4-ylmethyl ester typically involves the reaction of acetic acid with 2-acetyl-thiazole in the presence of a suitable catalyst. One common method involves the use of acid catalysts to facilitate the esterification reaction. The reaction is carried out under reflux conditions with continuous stirring to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of acetic acid 2-acetyl-thiazol-4-ylmethyl ester may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and automated systems helps in reducing production costs and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Acetylthiazol-4-yl)methyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

(2-Acetylthiazol-4-yl)methyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of acetic acid 2-acetyl-thiazol-4-ylmethyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Acetylthiazol-4-yl)methyl acetate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

(2-acetyl-1,3-thiazol-4-yl)methyl acetate

InChI

InChI=1S/C8H9NO3S/c1-5(10)8-9-7(4-13-8)3-12-6(2)11/h4H,3H2,1-2H3

InChI Key

HAWACLZYEQSAQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CS1)COC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromide 3a (4.95 g, 0.0224 mol) was heated with acetic acid (50 mL) and potassium acetate (2.64 g, 0.0269 mol) at 100° C. for 16 h. Diluted with ethyl acetate and washed with water 3 times. The organic layer was dried (Na2SO4) and concentrated in vacuo to give a crude oil that was subjected to flash chromatography (20% ethyl acetate/80% hexanes) to give 2.48 g (70%) of the desired product 4a. 1H NMR (CDCl3) δ 7.8 (s, 1H), 5.2 (s, 2H), 2.8 (s, 3H), 2.2 (s, 3H).
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
70%

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